2-Hydroxy-6-(4-phenyl-buta-1,3-dienyl)-benzoic acid methyl ester
CAS No.: 365542-25-2
Cat. No.: VC11709175
Molecular Formula: C18H16O3
Molecular Weight: 280.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 365542-25-2 |
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Molecular Formula | C18H16O3 |
Molecular Weight | 280.3 g/mol |
IUPAC Name | methyl 2-hydroxy-6-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate |
Standard InChI | InChI=1S/C18H16O3/c1-21-18(20)17-15(12-7-13-16(17)19)11-6-5-10-14-8-3-2-4-9-14/h2-13,19H,1H3/b10-5+,11-6+ |
Standard InChI Key | IKSVULXRGCHDJI-YOYBCKCWSA-N |
Isomeric SMILES | COC(=O)C1=C(C=CC=C1O)/C=C/C=C/C2=CC=CC=C2 |
SMILES | COC(=O)C1=C(C=CC=C1O)C=CC=CC2=CC=CC=C2 |
Canonical SMILES | COC(=O)C1=C(C=CC=C1O)C=CC=CC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a benzoic acid methyl ester core with two key substituents:
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A hydroxyl group (-OH) at the 2-position, which introduces hydrogen-bonding capability and acidity.
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A 4-phenyl-buta-1,3-dienyl group at the 6-position, providing a conjugated π-system that enhances electronic delocalization and potential photochemical activity .
Molecular Formula:
Molecular Weight: 280.32 g/mol (calculated using IUPAC atomic weights).
Hypothetical Spectral Data
While experimental spectral data for this compound are unavailable, theoretical predictions based on functional groups include:
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IR Spectroscopy: Strong absorption bands at ~3300 cm (O-H stretch), ~1700 cm (ester C=O), and ~1600 cm (C=C in diene) .
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NMR:
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of this compound likely involves multi-step strategies to introduce the dienyl and ester functionalities. A plausible route, inspired by analogous ester syntheses , includes:
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Friedel-Crafts Acylation: Introduce the butadienyl group via electrophilic substitution on a pre-functionalized benzoic acid derivative.
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Esterification: Reaction of the carboxylic acid intermediate with methanol under acidic or basic conditions .
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Oxidation/Reduction: Adjust oxidation states using reagents like potassium permanganate or sodium borohydride to finalize substituents .
Key Reaction Conditions:
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Temperature: 0–80°C (to control diene conjugation).
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Catalysts: Lewis acids (e.g., AlCl) for Friedel-Crafts steps .
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly lipophilic due to the aromatic and dienyl groups; soluble in organic solvents (e.g., DCM, DMF) .
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Stability: Susceptible to hydrolysis under strong acidic/basic conditions due to the ester group. The conjugated diene may undergo photochemical [2+2] cycloaddition .
Thermal Properties
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Melting Point: Estimated 120–140°C (based on analogous methyl esters) .
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Decomposition: Likely above 250°C, with cleavage of the ester and diene groups .
Industrial and Analytical Applications
Flavor and Fragrance Industry
Methyl esters of aromatic acids contribute to flavor profiles in food products . While this compound’s role is unexplored, its structural similarity to 4-coumaric acid methyl ester (a known flavorant) suggests potential utility .
Analytical Characterization
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